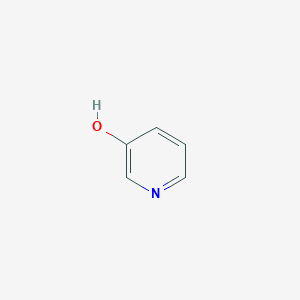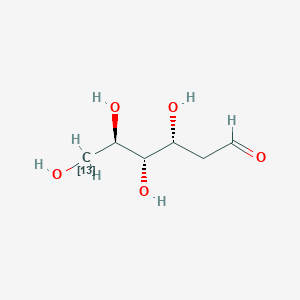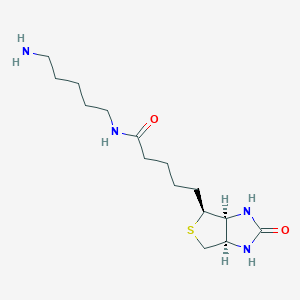
2,3-ジクロロジベンゾ-P-ジオキシン
概要
説明
2,3-Dichlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins family, which are known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and are formed as by-products in various industrial processes, such as the manufacture of herbicides and the incineration of chlorine-containing substances. 2,3-Dichlorodibenzo-P-dioxin is of particular interest due to its potential health impacts and its role as a model compound for studying the behavior of dioxins in the environment .
科学的研究の応用
2,3-Dichlorodibenzo-P-dioxin has several scientific research applications:
Environmental Chemistry: It is used as a model compound to study the environmental fate and transport of dioxins.
Toxicology: Researchers use it to investigate the toxicological effects of dioxins on human health and wildlife.
Analytical Chemistry: It serves as a standard for the development and validation of analytical methods for detecting dioxins in environmental samples.
Bioremediation: Studies focus on the microbial degradation of 2,3-Dichlorodibenzo-P-dioxin to develop bioremediation strategies for contaminated sites.
作用機序
Target of Action
The primary target of 2,3-Dichlorodibenzo-P-dioxin is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The activation of the AhR by 2,3-Dichlorodibenzo-P-dioxin affects various biochemical pathways. The most significant of these is the induction of the δ-aminolevulinic acid synthetase (ALAS), which is a rate-limiting enzyme in heme synthesis . Overproduction of ALAS can disrupt cell tissues and potentially manifest symptoms similar to porphyria .
Pharmacokinetics
It is known that dioxins, in general, are lipophilic and tend to bioaccumulate in humans and wildlife due to their lipophilic properties . This property can significantly impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 2,3-Dichlorodibenzo-P-dioxin’s action are diverse. It can induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppressor factors . This can lead to immune system regulatory dysfunction . Additionally, 2,3-Dichlorodibenzo-P-dioxin can infiltrate DNA molecules, inducing mutations that can result in teratogenic and carcinogenic effects .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 2,3-Dichlorodibenzo-P-dioxin. For instance, dioxins can persist in the environment for more than 100 years . . This persistence in the environment can influence the compound’s action and efficacy.
生化学分析
Biochemical Properties
2,3-Dichlorodibenzo-P-dioxin is known to interact with various enzymes and proteins. It binds to the XRE promoter region of genes it activates, such as the CYP1A1 gene, a xenobiotic chemical metabolizing enzyme . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
2,3-Dichlorodibenzo-P-dioxin has significant effects on various types of cells and cellular processes. It is known to cause cell DNA damage , impair cell function, and influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-Dichlorodibenzo-P-dioxin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dichlorodibenzo-P-dioxin change over time. For instance, cultures with dimethyl sulfoxide (DMSO) as the sole carbon and energy source degraded about 95% of 2,3,7,8-TCDD within 60 days of cultivation .
Dosage Effects in Animal Models
The effects of 2,3-Dichlorodibenzo-P-dioxin vary with different dosages in animal models. For instance, TCDD treatment had little or no effect on epidermal epoxide hydrase or glutathione-S-transferase activities .
Metabolic Pathways
2,3-Dichlorodibenzo-P-dioxin is involved in various metabolic pathways. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Transport and Distribution
2,3-Dichlorodibenzo-P-dioxin is transported and distributed within cells and tissues. Following the intraperitoneal administration of TCDD, accumulation of the radiolabel was greatest in C57BL/6J mice .
Subcellular Localization
It is known that 2,3-Dichlorodibenzo-P-dioxin binds to the XRE promoter region of genes it activates .
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dichlorodibenzo-P-dioxin can be synthesized through several methods. One common approach involves the chlorination of dibenzo-p-dioxin. This reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and is conducted under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the dibenzo-p-dioxin molecule .
Industrial Production Methods
In industrial settings, 2,3-Dichlorodibenzo-P-dioxin is often produced unintentionally as a by-product during the synthesis of chlorinated aromatic compounds. For example, it can form during the production of herbicides like 2,4,5-trichlorophenoxyacetic acid. The formation of 2,3-Dichlorodibenzo-P-dioxin in these processes is typically minimized through careful control of reaction conditions and the use of purification steps to remove dioxin contaminants .
化学反応の分析
Types of Reactions
2,3-Dichlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of chlorine atoms.
Substitution: This reaction involves the replacement of chlorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate the substitution of chlorine atoms.
Major Products
The major products formed from these reactions include hydroxylated, methoxylated, and dechlorinated derivatives of 2,3-Dichlorodibenzo-P-dioxin .
類似化合物との比較
Similar Compounds
- 2,7-Dichlorodibenzo-P-dioxin
- 2,3,7-Trichlorodibenzo-P-dioxin
- 2,3,7,8-Tetrachlorodibenzo-P-dioxin
Uniqueness
2,3-Dichlorodibenzo-P-dioxin is unique in its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other dioxins, it has distinct properties in terms of its environmental persistence, toxicity, and interaction with biological systems. For example, 2,3,7,8-Tetrachlorodibenzo-P-dioxin is known to be more toxic due to its higher affinity for the aryl hydrocarbon receptor .
特性
IUPAC Name |
2,3-dichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIYTXRUZSDMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183650 | |
| Record name | 2,3-Dichlorodibenzo-4-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29446-15-9 | |
| Record name | 2,3-Dichlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29446-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichlorodibenzo-4-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029446159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichlorodibenzo-4-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V27FP8LNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[3-(acetylamino)-2-methylphenyl]acetamide](/img/structure/B118136.png)





